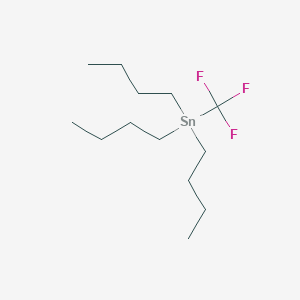

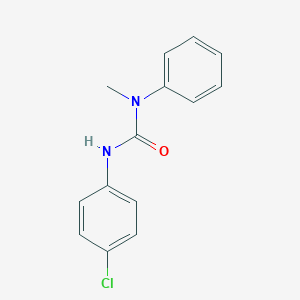

![molecular formula C17H20N4S2 B185508 N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea CAS No. 52420-78-7](/img/structure/B185508.png)

N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

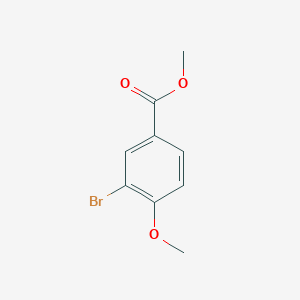

N’-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea is a chemical compound with the molecular formula C17H20N4S2 . It has a molecular weight of 344.5 g/mol . The compound is also known by other names such as 1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) . The Canonical SMILES is C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 . Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 112 Ų . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 344.11293900 g/mol .Scientific Research Applications

Lanthipeptide Production Techniques

Lanthipeptides, including those with antibacterial activities known as lantibiotics, are ribosomally synthesized and post-translationally modified peptides that feature thioether cross-linked amino acids. The synthesis versus in vivo biosynthesis of lanthipeptides is a critical area of research, focusing on sustainable production methods for pharmaceutical applications. Chemical synthesis of such biomolecules, due to their elaborate structures, proves economically challenging for large-scale applications, highlighting the importance of biological production as a more feasible alternative (Ongey & Neubauer, 2016).

Nitrogen-Containing Compound Degradation

The degradation of nitrogen-containing compounds, especially those used in the textile, agricultural, and chemical industries, is significant due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, thus enhancing the efficacy of treatment schemes. This research area is pivotal for developing technologies that address the degradation of such recalcitrant compounds, with ozone and Fenton processes noted for their high reactivity towards amines, dyes, and pesticides (Bhat & Gogate, 2021).

Advanced Oxidation Processes

Exploring advanced oxidation processes (AOPs) for the degradation of amine- and azo-based compounds reveals a systematic overview of the literature, providing insights into degradation efficiencies, reaction mechanisms, and the impact of various process parameters. This review underscores the potential of AOPs in addressing the environmental presence of toxic nitrogen-containing compounds, thereby advocating for optimized hybrid methods tailored to specific effluents (Bhat & Gogate, 2021).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXXHJDAEXMAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365155 |

Source

|

| Record name | Thiourea, N,N''-1,3-propanediylbis[N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52420-78-7 |

Source

|

| Record name | Thiourea, N,N''-1,3-propanediylbis[N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

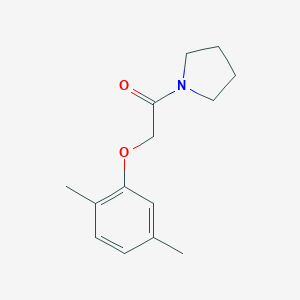

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)

![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)